molecular formula C9H19NO B14547682 (2S)-N-tert-Butyl-2-methylbutanamide CAS No. 61761-48-6

(2S)-N-tert-Butyl-2-methylbutanamide

Cat. No.: B14547682
CAS No.: 61761-48-6
M. Wt: 157.25 g/mol
InChI Key: HVWOSCHYESMJNP-ZETCQYMHSA-N
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Description

(2S)-N-tert-Butyl-2-methylbutanamide is a chiral amide characterized by a tert-butyl group attached to the nitrogen atom and a 2-methylbutanamide backbone with (2S)-stereochemistry. Its molecular formula is C₉H₁₉NO, with a molecular weight of 157.26 g/mol.

Properties

CAS No.

61761-48-6

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

(2S)-N-tert-butyl-2-methylbutanamide

InChI

InChI=1S/C9H19NO/c1-6-7(2)8(11)10-9(3,4)5/h7H,6H2,1-5H3,(H,10,11)/t7-/m0/s1

InChI Key

HVWOSCHYESMJNP-ZETCQYMHSA-N

Isomeric SMILES

CC[C@H](C)C(=O)NC(C)(C)C

Canonical SMILES

CCC(C)C(=O)NC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-N-tert-Butyl-2-methylbutanamide typically involves the reaction of (2S)-2-methylbutanoic acid with tert-butylamine. The reaction is carried out under controlled conditions, often using a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and optimized reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions

(2S)-N-tert-Butyl-2-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

    Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine or bromine) or nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

(2S)-N-tert-Butyl-2-methylbutanamide has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2S)-N-tert-Butyl-2-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical differences between (2S)-N-tert-Butyl-2-methylbutanamide and analogous compounds from literature:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Stereochemistry Applications/Context
This compound (Target) C₉H₁₉NO 157.26 Amide, tert-butyl, methyl (2S) Synthetic intermediate
(2S)-2-[[[[(1S,2S)-2-Aminocyclohexyl]amino]thioxomethyl]amino]-N-(diphenylmethyl)-N,3,3-trimethylbutanamide C₂₇H₃₈N₄OS 466.68 Amide, thioxomethyl, diphenylmethyl, aminocyclohexyl (2S,1S,2S) Pesticide testing standards
tert-Butyl-(2S,3S)-3-Amino-2-hydroxybutanoate C₈H₁₇NO₃ 175.23 Ester, tert-butyl, amino, hydroxyl (2S,3S) Chiral synthon in organic synthesis
Key Observations:

Complexity and Functional Diversity: The pesticide-related compound from features a thioxomethyl group, diphenylmethyl substituent, and aminocyclohexyl moiety, significantly increasing its molecular weight (466.68 vs. 157.26 g/mol) and steric complexity compared to the target compound. These groups may enhance binding specificity in biological targets (e.g., enzyme inhibition) but reduce solubility .

Hydrogen Bonding Potential: Unlike the target amide, tert-Butyl-(2S,3S)-3-Amino-2-hydroxybutanoate () contains hydroxyl and amino groups, enabling hydrogen-bond interactions critical for chiral recognition in asymmetric catalysis .

Stereochemical Influence : All three compounds exhibit stereochemical control at multiple centers, suggesting applications in enantioselective synthesis or bioactive molecule design.

Reactivity and Stability

  • Amide vs. Ester Reactivity : The target amide is less prone to hydrolysis than the ester in , which may undergo cleavage under acidic or basic conditions.
  • Steric Effects : The tert-butyl group in all compounds enhances kinetic stability but may hinder nucleophilic attack or enzymatic degradation.

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